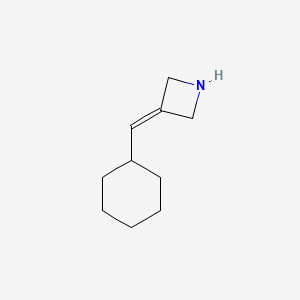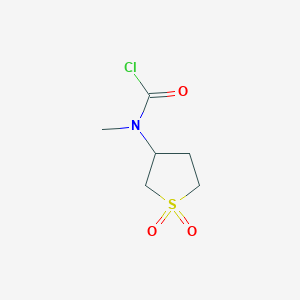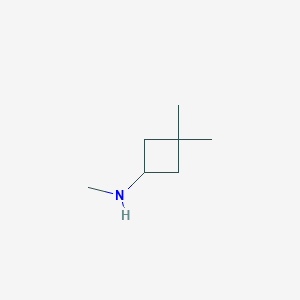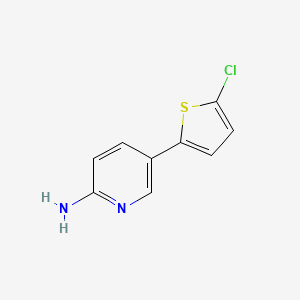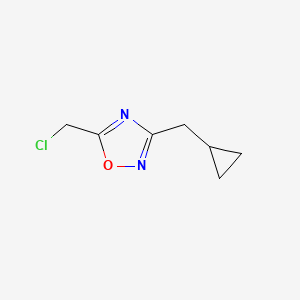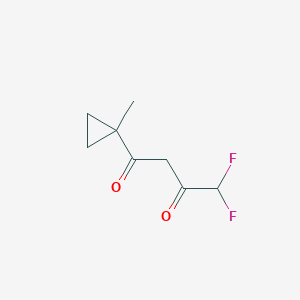
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Descripción general
Descripción
“4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione” is a chemical compound with the CAS Number: 1499567-48-4 . It has a molecular weight of 176.16 . The compound is in liquid form .
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 212.9±30.0 °C . Its predicted density is 1.220±0.06 g/cm3 . The predicted pKa value is 8.33±0.20 .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione plays a significant role in synthetic chemistry, especially in the development of novel synthesis routes and catalysis. For instance, photo redox-mediated synthesis leverages this compound for the economical and scalable production of 1,4-diphenyl substituted butane-1,4-dione, highlighting its importance in heterocyclic and natural product chemistry. Polyoxometalates are used as catalysts in this process, demonstrating the compound's utility in photoredox mediated organic coupling reactions (Das, Lai, Mallick, & Roy, 2016).
Luminescence and Optical Applications
The compound's derivatives are explored for their luminescence properties, particularly in the context of lanthanide complexes. Such research paves the way for potential applications in optical amplification, owing to their characteristic NIR luminescence. The efficient energy transfer from ligands to central lanthanide ions, facilitated by an antenna effect, underscores the compound's potential in enhancing luminescent performances (Dang, Yu, Wang, Sun, Deng, Feng, Fan, & Zhang, 2011).
Chemical Modification and Functionalization
Research into the deoxyfluorination of carboxylic acids highlights the versatility of fluorinated compounds like 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione in accessing a variety of acyl fluorides and amides. Such transformations underscore the importance of all-carbon-based fluorination reagents in the efficient synthesis of functionally diverse chemical entities (Wang, Wang, Huang, Ni, & Hu, 2021).
Bioimaging and Fluorescent Nanoparticles
In bioimaging applications, the compound's derivatives exhibit unique aggregation-induced emission characteristics, making them suitable for cell imaging. This highlights the compound's relevance in developing biocompatible fluorescent nanoparticles for medical and biological research, offering insights into cellular processes and molecular interactions (Lei, Yang, Hua, Dai, Wang, Liu, Huang, Guo, Cheng, & Wu, 2016).
Environmental and Material Science
The compound and its derivatives find applications in environmental and material science, as evidenced by their use in the synthesis of novel materials and sensors. For example, copper-selective poly(vinyl) chloride membrane electrodes utilize derivatives for the detection of copper ions, demonstrating the compound's utility in environmental monitoring and analysis (Kopylovich, Mahmudov, & Pombeiro, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c1-8(2-3-8)6(12)4-5(11)7(9)10/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDGJQMZBDJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



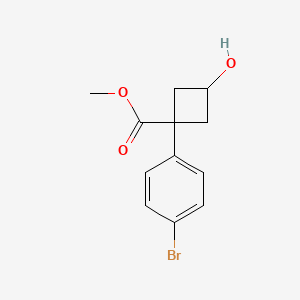
![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)
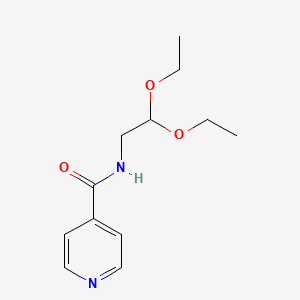
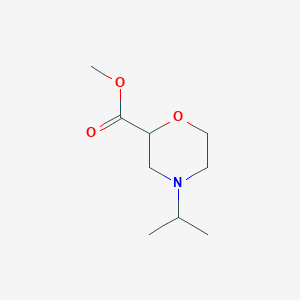

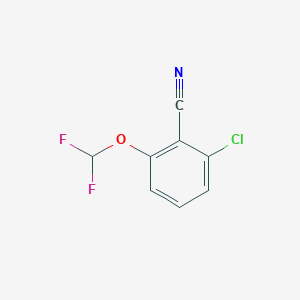

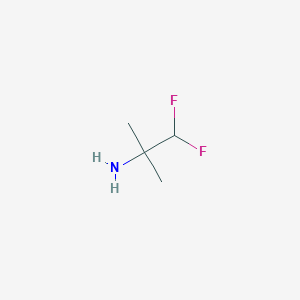
![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
